Lipophilicity Shift (clogP) Relative to Des‑Bromo Analog (CAS 2034579‑74‑1)
The 5‑bromo substitution on the pyrimidine ring increases calculated logP (clogP) relative to the des‑bromo congener, 4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine (CAS 2034579‑74‑1). Based on fragment‑based calculations (e.g., BioByte clogP v4.3 or ACD/Labs Percepta), the π‑value for aromatic Br is approximately +0.86 to +1.10, translating to a ΔclogP of ~0.9–1.1 log units between the two compounds [1]. This difference is sufficient to alter predicted membrane permeability and metabolic clearance pathways, making the brominated compound a meaningfully distinct tool for correlating lipophilicity with cellular ACC engagement in phenotypic screening cascades [2].
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 3.4–3.7 (estimated from fragment addition; exact experimental logP not publicly available) |
| Comparator Or Baseline | Des‑bromo analog (CAS 2034579‑74‑1): clogP ≈ 2.4–2.7 (estimated) |
| Quantified Difference | ΔclogP ≈ +0.9 to +1.1 (Br vs. H) |
| Conditions | In silico prediction using fragmental methods (BioByte clogP v4.3 or equivalent); experimental logP measurement (shake‑flask or HPLC) not reported for either compound |
Why This Matters
A ~1 log unit clogP difference can substantially influence solubility, permeability, and CYP-mediated clearance, directly impacting suitability for cellular vs. biochemical ACC assays.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. Washington, DC: American Chemical Society. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
